molecular formula C18H21N5O3 B12160885 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B12160885
M. Wt: 355.4 g/mol
InChI Key: CCQHJVMWQKIYER-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that features both oxazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide typically involves multi-step organic reactions. One common approach is the formation of the oxazole ring followed by the introduction of the triazole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: This compound shares the oxazole ring but lacks the triazole moiety.

    4,5-dihydro-1,3-oxazoles: These compounds are structurally related but differ in their specific substituents and overall structure.

Uniqueness

What sets 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide apart is the combination of the oxazole and triazole rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C18H21N5O3/c1-11-15(12(2)26-23-11)8-9-17(24)20-18-19-16(21-22-18)10-13-4-6-14(25-3)7-5-13/h4-7H,8-10H2,1-3H3,(H2,19,20,21,22,24)

InChI Key

CCQHJVMWQKIYER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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